Product packaging for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one(Cat. No.:CAS No. 21594-52-5)

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Número de catálogo: B1282476
Número CAS: 21594-52-5
Peso molecular: 215 g/mol
Clave InChI: VQPBRWIFFBIRRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C6H3BrN2O2 and its molecular weight is 215 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBRWIFFBIRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545057
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21594-52-5
Record name 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21594-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies

Established Synthetic Pathways

Established methods for the synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one are primarily centered around the initial formation of the oxazolo[4,5-b]pyridin-2-one core, which is then subjected to bromination.

A common multi-step approach to the synthesis of the target compound begins with the construction of the oxazolo[4,5-b]pyridin-2-one core from readily available precursors. One such pathway involves a three-step synthesis starting from 2-amino-3-hydroxypyridine (B21099). This process includes a ring closure reaction to form the oxazolo[4,5-b]pyridin-2-one, followed by a bromination step, and in some cases, a final hydrolysis step to yield the desired product.

The initial ring closure can be achieved by reacting 2-amino-3-hydroxypyridine with a suitable carbonyl source. For instance, the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene (B1210022) is a known method to produce the corresponding 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one. A similar strategy can be employed with the non-halogenated precursor to form the parent oxazolo[4,5-b]pyridin-2-one.

A highly efficient and direct method for the synthesis of this compound involves the bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one using N-Bromo-Succinimide (NBS). This one-step synthesis is advantageous due to its simplicity and high yield. libretexts.org

The reaction is typically carried out by treating oxazolo[4,5-b]pyridin-2(3H)-one with NBS in a suitable solvent, such as N,N-dimethylformamide (DMF), at an appropriate temperature. libretexts.org This method provides a direct route to the desired 6-bromo derivative.

The yield of the one-step bromination can be optimized by carefully controlling the reaction conditions. A Chinese patent describes a method that can achieve a yield of up to 92%. libretexts.org The key parameters for optimization include the reaction temperature, reaction time, and the molar ratio of the reactants. The reaction can be performed at temperatures ranging from 10 to 90 °C for a duration of 1 to 36 hours. libretexts.org The molar ratio of oxazolo[4,5-b]pyridin-2(3H)-one to N-bromo-succinimide is also a critical factor in maximizing the yield. libretexts.org

Interactive Data Table: Optimization of NBS Bromination

ParameterRangeOptimal Condition (for high yield)Reference
Temperature10 - 90 °C10 - 80 °C libretexts.org
Reaction Time1 - 36 hours4 - 24 hours (at 80-90°C) libretexts.org
Reactant Ratio (core:NBS)-5 : 6 - 6.3 (by weight) libretexts.org
SolventDMFDMF libretexts.org

Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE) are effective reagents for mediating the cyclization of 2-aminopyridine (B139424) derivatives to form the oxazolo[4,5-b]pyridine (B1248351) ring system. This method is particularly useful in the synthesis of derivatives of the core structure. For instance, 5-bromo-3-hydroxy-2-aminopyridine can be heated in the presence of PPA or PPSE with various carboxylic acids to afford the corresponding 2-substituted-oxazolo[4,5-b]pyridine derivatives. This demonstrates the utility of PPA in the construction of the fundamental heterocyclic scaffold.

One-Step Bromination via N-Bromo-Succinimide (NBS)

Advanced Synthetic Transformations and Derivatization

The bromine atom at the 6-position of this compound serves as a versatile handle for further synthetic transformations, allowing for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. While specific examples for this exact substrate are not extensively detailed in the literature, a patent mentions its utility in Heck and Suzuki reactions. libretexts.org

The Heck reaction would involve the palladium-catalyzed coupling of the 6-bromo compound with an alkene, leading to the formation of a new carbon-carbon bond at the 6-position and the introduction of a vinyl or substituted vinyl group.

The Suzuki coupling would enable the reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This would result in the formation of a biaryl or vinyl-substituted oxazolopyridinone, providing a powerful tool for the synthesis of a diverse library of derivatives.

These advanced synthetic transformations highlight the potential of this compound as a key intermediate in the synthesis of more complex molecules for various applications in medicinal chemistry and materials science. libretexts.org

Functional Group Interconversions at the Bromo Position

The bromine atom at the 6-position of the oxazolo[4,5-b]pyridin-2-one core is amenable to a range of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations replace the bromine with various other functional groups, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, coupling the aryl bromide with an organoboron reagent. While specific examples with this compound are not extensively detailed in the literature, the general applicability of this reaction to bromo-substituted pyridines is well-established. google.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the coupling of the bromo compound with a boronic acid or boronate ester. wikipedia.orgrsc.org This strategy allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The mild reaction conditions make it suitable for complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based functional groups by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.org This method is instrumental in the synthesis of arylamines from aryl halides. libretexts.org

Cyanation: The bromo group can also be converted to a nitrile group through palladium-catalyzed cyanation. This transformation typically utilizes a cyanide source, such as zinc cyanide or potassium ferrocyanide, and a palladium catalyst. nih.gov The resulting nitrile can then be further elaborated into other functional groups like carboxylic acids or amines.

Coupling ReactionReagents & CatalystsResulting Functional Group
Suzuki-Miyaura Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl or Heteroaryl
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl
Buchwald-Hartwig Primary or secondary amine, Pd catalyst, Ligand, BaseAmino
Cyanation Cyanide source (e.g., Zn(CN)₂), Pd catalystNitrile (Cyano)

Carbon-Carbon Coupling Reactions (e.g., Heck Reactions) for Scaffold Diversification

The Heck reaction is a cornerstone of carbon-carbon bond formation, enabling the vinylation of aryl halides. organic-chemistry.org In the context of this compound, the Heck reaction would involve the palladium-catalyzed coupling of the bromo compound with an alkene. google.com This reaction typically proceeds in the presence of a palladium catalyst and a base to yield a 6-alkenyl-3H-oxazolo[4,5-b]pyridin-2-one derivative. The versatility of the Heck reaction allows for the introduction of various substituted alkenes, leading to a diverse range of molecular scaffolds.

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundAlkenePd catalyst (e.g., Pd(OAc)₂), Base6-Alkenyl-3H-oxazolo[4,5-b]pyridin-2-one

Heterocyclic Ring Annulation Strategies

Click Chemistry Applications for Triazole Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govfrontiersin.org To apply this methodology to this compound, a two-step process is envisaged. First, the bromo group would be converted to an azide (B81097). This is a standard transformation in organic synthesis, often achieved by nucleophilic substitution with sodium azide, sometimes facilitated by a copper catalyst.

Once the 6-azido-3H-oxazolo[4,5-b]pyridin-2-one intermediate is formed, it can readily undergo a CuAAC reaction with a terminal alkyne. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The result is the formation of a 1,4-disubstituted 1,2,3-triazole conjugate of the oxazolo[4,5-b]pyridin-2-one scaffold.

StepReactionReagentsIntermediate/Product
1 Azide FormationSodium azide (NaN₃), potentially with a Cu catalyst6-Azido-3H-oxazolo[4,5-b]pyridin-2-one
2 CuAACTerminal alkyne, Cu(I) catalyst6-(1,2,3-Triazol-4-yl)-3H-oxazolo[4,5-b]pyridin-2-one derivative

Research Findings on this compound Show Limited Direct Biological Data

Comprehensive investigation into the scientific and patent literature reveals that this compound is predominantly utilized as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, rather than being studied for its own direct pharmacological effects. While the broader class of oxazolo[4,5-b]pyridin-2-one derivatives is acknowledged for its potential biological activities, specific data on the antimicrobial or anticancer properties of this compound itself is not available in the public domain. guidechem.comontosight.ai

As a result, the creation of a detailed article focusing on the specific pharmacological and biological research applications of this compound, as outlined by the requested structure, is not feasible based on current published research. The available information centers on its role as a building block, which is detailed below.

Role as a Chemical Intermediate in Kinase Inhibitor Synthesis

Multiple patents identify this compound (CAS Number: 21594-52-5) as a crucial starting material for the development of potent protein kinase inhibitors. These inhibitors are investigated for their therapeutic potential in treating abnormal cell growth disorders, such as cancer. google.comgoogle.comgoogle.com

For instance, patents describe a synthetic pathway where this compound is first hydrolyzed, typically using a base like sodium hydroxide, to open the oxazolo ring and form a 2-amino-5-bromo-3-hydroxypyridine intermediate. google.comgoogle.com This intermediate is then used in subsequent steps, such as Suzuki couplings, to be built into the final, complex, and biologically active kinase inhibitors. google.com The patents provide detailed biological data, including IC₅₀ values, for these final compounds, but not for the this compound precursor. google.comgoogle.com The primary targets for the final products synthesized from this scaffold include receptor tyrosine kinases like c-Met. google.comgoogle.com

Due to the absence of specific research data on the direct antimicrobial or anticancer activities of this compound, the following sections of the requested article outline cannot be completed:

Pharmacological and Biological Research Applications

Anticancer Activity Research:No data exists on the inhibition of cell proliferation in PC3, A549, MCF-7, or DU-145 cancer cell lines, nor are there specific kinase inhibition profiles, including for RAF kinase, for this particular compound.

Modulation of Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Activity

Following a review of the available scientific literature, there is no reported evidence to suggest that 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one or its derivatives modulate the activity of human dihydroorotate dehydrogenase (hDHODH). Research into hDHODH inhibitors has primarily focused on other classes of chemical compounds, such as triazolopyrimidine-based structures. acs.orgnih.gov

Anti-inflammatory Investigations

The anti-inflammatory potential of the oxazolo[4,5-b]pyridin-2-one scaffold has been explored, largely driven by its linkage to GSK-3β inhibition. nih.govnih.gov

In Vivo Anti-inflammatory Efficacy Models (e.g., Rat-Paw Edema)

The in vivo anti-inflammatory efficacy of oxazolo[4,5-b]pyridin-2-one derivatives has been demonstrated using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. In these studies, derivatives that showed potent GSK-3β inhibition were administered to rats prior to the induction of inflammation. nih.govnih.gov

One study found that its lead piperazine-linked derivative, compound 7d, reduced paw volume by 62.79% at 3 hours and 65.91% at 5 hours post-carrageenan administration. nih.gov Another study on 1,2,3-triazole derivatives reported even more pronounced activity, with compounds 4g, 4d, 4f, and 4i showing 76.36%, 74.54%, 72.72%, and 70.90% inhibition, respectively, after 5 hours. nih.gov These results were comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). nih.govnih.gov

The table below details the in vivo anti-inflammatory activity of selected derivatives.

Compound SeriesCompound IDTime Post-Carrageenan% Inhibition of EdemaReference
Piperazine-linked7d3 h62.79% nih.gov
Piperazine-linked7d5 h65.91% nih.gov
1,2,3-Triazole-based4g5 h76.36% nih.gov
1,2,3-Triazole-based4d5 h74.54% nih.gov
1,2,3-Triazole-based4f5 h72.72% nih.gov
1,2,3-Triazole-based4i5 h70.90% nih.gov
Reference DrugIndomethacin5 h79.54% nih.gov

Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-1β, IL-6)

Further investigation into the mechanism of anti-inflammatory action revealed that active oxazolo[4,5-b]pyridin-2-one derivatives substantially inhibit the production of key pro-inflammatory mediators. nih.govnih.gov Studies have demonstrated that these compounds can suppress the levels of nitric oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov

The most active compounds from the 1,2,3-triazole series were found to significantly inhibit NO, TNF-α, IL-1β, and IL-6 when compared to both indomethacin and SB216763, a known GSK-3β inhibitor. nih.gov Similarly, the most effective piperazine-linked derivatives also substantially inhibited TNF-α, IL-1β, and IL-6 ex vivo. nih.gov

Neuroprotective Research and Potential Therapeutic Avenues

The oxazolo[4,5-b]pyridin-2-one core structure is a recognized pharmacophore with potential therapeutic applications in the management of neurological disorders. ontosight.ai Derivatives of this scaffold have been investigated for their ability to modulate biological targets implicated in the pathophysiology of neurodegenerative diseases. While direct research on the neuroprotective properties of this compound is not extensively documented in publicly available literature, the broader class of oxazolopyridines has shown promise in this area.

One potential therapeutic avenue for derivatives of the oxazolo[4,5-b]pyridin-2-one scaffold is the inhibition of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme involved in the catabolism of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease. researchgate.net A study on oxazolopyridine and thiazolopyridine derivatives identified compounds with potent MAO-B inhibitory activity. researchgate.net This suggests that the oxazolo[4,5-b]pyridin-2-one scaffold could be a valuable starting point for the design of novel MAO-B inhibitors.

Another relevant target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the pathology of several neurodegenerative conditions, including Alzheimer's disease. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov The most potent compound in this series demonstrated significant inhibition, highlighting the potential of this scaffold in developing agents that target GSK-3β. nih.gov

Furthermore, the general class of heterocyclic compounds, including oxazoles, plays a pivotal role in the discovery of drugs for neurodegenerative diseases. ontosight.ai These compounds are being explored for their potential to interact with various biological targets, including receptors and enzymes within the central nervous system. ontosight.ai The neuroprotective potential of the oxazolo[4,5-b]pyridin-2-one scaffold is an active area of research, with studies exploring its derivatives for conditions such as psychiatric and neurological disorders through mechanisms like serotonin (B10506) receptor modulation. ontosight.ai

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a lead compound. For the oxazolo[4,5-b]pyridin-2-one scaffold, SAR studies have provided valuable insights into how modifications of the chemical structure influence biological activity.

Impact of Substituent Modifications on Biological Activity

Studies on derivatives of the oxazolo[4,5-b]pyridin-2-one core have demonstrated that the nature and position of substituents significantly impact their biological effects. For instance, in a series of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones synthesized and evaluated for their antinociceptive (analgesic) activity, modifications to the alkyl chain and the basic amino moiety were critical. nih.gov Two compounds, 3-methyl-6-[(4-phenyl-1-piperazinyl)methyl]oxazolo[4,5-b]pyridin-2(3H)-one and 3-methyl-6-[1-[2-(4-phenyl-1-piperazinyl)ethan-1-ol]]oxazolo[4,5-b]pyridin-2(3H)-one, were identified as being more potent than aspirin (B1665792) in certain models. nih.gov This indicates that substitutions at the 6-position of the oxazolo[4,5-b]pyridin-2-one ring can significantly enhance pharmacological activity.

In the context of MAO-B inhibition, a study of oxazolopyridine derivatives revealed that a piperidino group was the optimal choice for the R1 amino substituent on the oxazolopyridine core. researchgate.net The nature of the substituent on the core structure was found to be a key determinant of inhibitory potency. researchgate.net

The following table summarizes the findings from a study on 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-one derivatives and their analgesic efficacy, which can be indicative of neurological activity. nih.gov

CompoundStructureED50 (mg/kg po) - Mouse (Phenylquinone Writhing Test)ED50 (mg/kg po) - Rat (Acetic Acid Writhing Test)
4a3-methyl-6-[(4-phenyl-1-piperazinyl)methyl]oxazolo[4,5-b]pyridin-2(3H)-one26 (16.1-42.4)6 (3.1-9.8)
12a3-methyl-6-[1-[2-(4-phenyl-1-piperazinyl)ethan-1-ol]]oxazolo[4,5-b]pyridin-2(3H)-one15.5 (11.4-21.2)5.5 (3.5-8.8)

Rational Design of Analogs for Enhanced Efficacy and Selectivity

The rational design of analogs based on the oxazolo[4,5-b]pyridin-2-one scaffold aims to improve potency, selectivity, and pharmacokinetic properties. The concept of bioisosterism, which involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, is a key strategy in this process. silae.it For example, replacing the oxazole (B20620) ring with a thiazole (B1198619) ring in a series of MAO-B inhibitors led to a significant improvement in activity. researchgate.net This suggests that subtle changes to the core heterocycle can have a profound impact on biological activity.

The design of novel compounds often involves computational modeling to predict the binding of analogs to their biological targets. mdpi.com This in silico approach, combined with synthetic chemistry, allows for the targeted development of molecules with enhanced efficacy and selectivity. For instance, the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as GSK-3β inhibitors was guided by a rational design approach to optimize their interaction with the enzyme's active site. nih.gov

The exploration of different substituents at various positions of the oxazolo[4,5-b]pyridin-2-one ring system continues to be a fruitful area of research for the development of new therapeutic agents. The bromine atom at the 6-position of the title compound serves as a useful handle for further chemical modifications, such as cross-coupling reactions, to introduce a diverse range of substituents for SAR exploration.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

A review of scientific literature and databases indicates that specific molecular docking studies for 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one against specific biological targets have not been publicly reported. While this compound is mentioned as an intermediate in the synthesis of molecules intended as protein kinase inhibitors, detailed reports on its own binding interactions, including binding energy calculations and analysis of key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) with specific proteins, are not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps. These parameters are vital for predicting a molecule's reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack.

Despite the utility of these calculations, specific studies detailing the quantum chemical properties of this compound are not present in the available literature. Consequently, data regarding its HOMO-LUMO gap, electron density distribution, and other key electronic descriptors have not been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with binding partners. MD simulations can be used to study how a ligand-protein complex behaves in a simulated physiological environment, assessing the stability of binding poses predicted by molecular docking.

There are currently no published studies that have performed molecular dynamics simulations specifically on this compound. Therefore, information regarding its conformational landscape, the stability of its potential interactions with biological targets, and its dynamic behavior in solution is not available.

In Silico Prediction of Pharmacokinetic Properties (e.g., ADME/Tox using SwissADME, pkCSM)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity (Tox) of drug candidates. These predictions help in the early-stage evaluation of a compound's drug-likeness. While comprehensive reports from platforms like SwissADME or pkCSM are not available, certain physicochemical and lipophilicity properties for this compound have been calculated and are presented below. These properties are fundamental to predicting its pharmacokinetic behavior.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are critical determinants of its biological activity and pharmacokinetic profile.

PropertyValue
Molecular FormulaC6H3BrN2O2
Molecular Weight215.00 g/mol
Heavy Atom Count11
Aromatic Heavy Atom Count9
Fraction Csp30.0
Number of Rotatable Bonds0
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Molar Refractivity42.33
Topological Polar Surface Area (TPSA)58.89 Ų

Lipophilicity Predictions

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key indicator of a drug's ability to cross cell membranes. Various computational models exist for its prediction.

Computational ModelPredicted LogP Value
iLOGP1.39
XLOGP31.09
WLOGP1.28
MLOGP0.82
SILICOS-IT2.26

Q & A

Q. What synthetic methodologies are optimal for constructing the 3H-oxazolo[4,5-b]pyridin-2-one scaffold?

The core scaffold can be synthesized via [3+3] cyclocondensation reactions. For example, thiazolo[4,5-b]pyridin-2-one derivatives were prepared using 4-iminothiazolidone-2 and dielectrophilic reagents like acetylacetone in methanol with sodium methylate catalysis . Adapting this method, oxazolo derivatives may substitute thiazole precursors with oxazole analogs. Reaction optimization (e.g., solvent, temperature, catalysts) is critical for yield and purity.

Q. How can the bromine substituent at the C6 position influence reactivity in further functionalization?

Bromine at C6 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. In related thiazolo derivatives, substitution at C6 (e.g., phenylazo groups) significantly enhanced bioactivity . Bromine’s electronegativity may also stabilize intermediates during alkylation or nucleophilic aromatic substitution.

Q. What analytical techniques are recommended for characterizing 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one derivatives?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns.
  • X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism); SHELX software is widely used for refinement .
  • HPLC-MS : Monitor reaction progress and purity.
  • IR spectroscopy : Identify functional groups (e.g., carbonyl at C2).

Advanced Research Questions

Q. How do substituents at the N3 and C6 positions affect anticancer activity in oxazolo[4,5-b]pyridin-2-one derivatives?

In thiazolo analogs, C6 modifications (e.g., phenylazo groups) increased cytotoxicity by 2–4× compared to N3 substitutions (e.g., cyanoethylation) . The C6 position likely interacts with hydrophobic pockets in biological targets, while N3 modifications may alter solubility or metabolic stability. For 6-bromo derivatives, bromine’s steric and electronic effects should be compared to other halogens or substituents.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for heterocyclic scaffolds?

  • Dose-response profiling : Test compounds across multiple concentrations (e.g., 10–100 µM) to avoid false negatives .
  • Computational modeling : Use docking studies to predict binding modes and identify critical substituent-target interactions.
  • Mechanistic studies : Evaluate apoptosis, cell cycle arrest, or kinase inhibition to link structural features to biological pathways .

Q. How can potassium salts of oxazolo[4,5-b]pyridin-2-ones be utilized in nucleophilic alkylation?

Deprotonation of the N3 position with KOH generates nucleophilic salts, enabling alkylation with electrophiles (e.g., chloroacetates). This approach was successful in thiazolo derivatives to create propionitrile and propionic acid derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions.

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

Use panels of cancer cell lines (e.g., leukemia L1210, breast carcinoma MDA-MB-231, melanoma SK-MEL-28) to assess selectivity . Compare IC₅₀ values to clinical drugs (e.g., doxorubicin) and validate results with apoptosis assays (Annexin V/PI staining) or Western blotting for caspase activation.

Methodological Notes

  • Synthesis Optimization : For cyclocondensation, extend reaction times (e.g., 5 days) to improve yields .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate significant bioactivity trends from experimental noise .
  • Target Identification : Leverage kinase profiling panels to identify potential targets (e.g., PKCθ inhibition via imidazo[4,5-b]pyridin-2-one analogs) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.